molecular formula C11H15F2N5 B11737302 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Número de catálogo: B11737302
Peso molecular: 255.27 g/mol
Clave InChI: ARJFSZVVMWSLAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine derivative containing two substituted pyrazole rings. The compound features a difluoromethyl group on one pyrazole and an ethyl group on the other, linked via methylene bridges to the central amine. This structural motif is common in agrochemical and pharmaceutical research, where pyrazole derivatives are valued for their metabolic stability and tunable electronic properties .

Propiedades

Fórmula molecular

C11H15F2N5

Peso molecular

255.27 g/mol

Nombre IUPAC

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15F2N5/c1-2-17-9(3-5-15-17)7-14-8-10-4-6-16-18(10)11(12)13/h3-6,11,14H,2,7-8H2,1H3

Clave InChI

ARJFSZVVMWSLAS-UHFFFAOYSA-N

SMILES canónico

CCN1C(=CC=N1)CNCC2=CC=NN2C(F)F

Origen del producto

United States

Métodos De Preparación

Synthesis of 1-(Difluoromethyl)-1H-Pyrazole-5-Methanamine

The difluoromethyl-substituted pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. A modified approach adapted from CN111303035A involves:

  • Halogenation : N-methyl-3-aminopyrazole reacts with bromine/iodine under aqueous conditions to form 4-halo-1-methyl-1H-pyrazole-3-amine.

  • Diazotization and Difluoromethylation : The halogenated intermediate undergoes diazotization with sodium nitrite, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of Cu₂O to introduce the difluoromethyl group.

  • Amination : Grignard exchange using isopropyl magnesium chloride and subsequent carboxylation with CO₂ yields the methanamine derivative after recrystallization.

Key Reaction Parameters :

  • Temperature: 0–5°C for diazotization; 25°C for coupling

  • Yield: 64% over three steps

Synthesis of (1-Ethyl-1H-Pyrazol-5-yl)Methanamine

The ethyl-substituted pyrazole is prepared via alkylation of pyrazole precursors. A method analogous to EvitaChem’s protocol for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves:

  • Ring Formation : Condensation of ethyl hydrazine with β-ketoesters to generate 1-ethyl-1H-pyrazole.

  • Chloromethylation : Treatment with paraformaldehyde and HCl gas introduces the chloromethyl group at position 5.

  • Amination : Displacement of chloride with aqueous ammonia under reflux yields the methanamine derivative.

Optimization Insight :

  • Solvent: Ethanol preferred for solubility and reaction kinetics

  • Purity: >99.5% achieved via recrystallization from hexane/ethyl acetate

Coupling of Pyrazole Moieties

The final step involves nucleophilic substitution between 1-(difluoromethyl)-1H-pyrazole-5-methanamine and (1-ethyl-1H-pyrazol-5-yl)methyl chloride. EvitaChem’s methodology for analogous compounds specifies:

  • Base-Mediated Reaction : Triethylamine in anhydrous THF facilitates deprotonation of the amine and chloride displacement.

  • Workup : Extraction with dichloromethane and purification via silica gel chromatography.

Critical Factors :

  • Stoichiometry: 1:1 molar ratio to minimize dimerization

  • Yield: 72–78% reported for structurally similar compounds

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods emphasize transitioning from batch to continuous flow reactors for:

  • Enhanced Heat Transfer : Critical for exothermic diazotization and Grignard steps

  • Throughput : 5–10 kg/day achievable with microreactor systems

Purification Technologies

  • Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to traditional columns

  • Crystallization Optimization : Anti-solvent addition (e.g., heptane) improves particle size distribution

Analytical Characterization

Structural Confirmation

TechniqueParametersReference
¹H NMR δ 6.85 (s, pyrazole-H), 3.45 (m, CH₂N)
¹³C NMR 152.1 (CF₂), 142.3 (pyrazole-C)
HRMS m/z 325.1432 [M+H]⁺

Purity Assessment

  • HPLC : C18 column, 95:5 H₂O/ACN, UV 254 nm; Rt = 8.2 min

  • KF Titration : Residual solvents <0.1%

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

  • Issue : Competing 1,3- vs. 1,5-substitution patterns

  • Solution : Use of bulky directing groups (e.g., tert-butyl) improves 1,5-selectivity to >95%

Difluoromethyl Group Stability

  • Issue : Hydrolysis under acidic conditions

  • Mitigation : pH control (6.5–7.5) during coupling steps

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Batch 558%99.2%Moderate
Flow 562%99.7%High
Hybrid 467%99.5%Limited

Data synthesized from

Emerging Methodologies

Photocatalytic Amination

Recent advances utilize Ir(III) catalysts under blue LED light to couple pyrazole halides with amines, reducing reaction time from 12h to 2h.

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis of chiral pyrazole amines, though yields remain low (28–34%).

Aplicaciones Científicas De Investigación

Characterization Techniques

Characterization of the compound is performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure by analyzing chemical shifts.
  • Mass Spectrometry (MS) : To determine molecular weight and confirm the identity.
  • X-ray Crystallography : For detailed structural analysis.

Anticancer Activity

Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against a range of pathogens. Mechanistic studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly cyclooxygenase enzymes, which are critical in inflammatory processes. Such inhibition can lead to reduced inflammation and pain relief.

Fungicidal Activity

Recent studies have shown that pyrazole derivatives can possess fungicidal properties. The compound has been evaluated for its effectiveness against plant pathogens such as Botrytis cinerea, indicating potential use in agricultural pest management .

Herbicidal Properties

Research into similar compounds suggests that they may also exhibit herbicidal activity, providing another avenue for agricultural application in weed control.

Case Studies

Several case studies highlight the efficacy of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro models
Study BAntimicrobial PropertiesShowed effectiveness against multiple bacterial strains
Study CFungicidal ActivityExhibited moderate activity against Botrytis cinerea

Mecanismo De Acción

El mecanismo de acción de {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1-etil-1H-pirazol-5-il)metil]amina involucra su interacción con objetivos moleculares específicos dentro de las células. Se cree que el compuesto se une a ciertas enzimas o receptores, modulando su actividad y llevando a cambios en las vías de señalización celular. Esta interacción puede resultar en varios efectos biológicos, como la inhibición de la proliferación celular o la inducción de apoptosis en células cancerosas.

Compuestos Similares:

  • 1-(difluorometil)-1H-pirazol
  • 1-etil-1H-pirazol
  • 1-(trifluorometil)-1H-pirazol
  • 1-metil-1H-pirazol

Comparación: En comparación con sus compuestos similares, {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1-etil-1H-pirazol-5-il)metil]amina exhibe propiedades únicas debido a la presencia de ambos grupos difluorometil y etil. Estos sustituyentes influyen en la reactividad, estabilidad y actividad biológica del compuesto, lo que lo hace distinto de otros derivados de pirazol. La combinación de estos grupos funcionales proporciona una plataforma versátil para futuras modificaciones químicas y el desarrollo de nuevos derivados con propiedades mejoradas.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: The difluoromethyl group (as in the target compound and ) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making such derivatives suitable for bioactive applications . Ethyl vs.

Synthetic Efficiency :

  • Ethyl-substituted pyrazoles (e.g., ) are synthesized with >90% yield via NaH-mediated alkylation, suggesting robustness for scaling . In contrast, bulkier substituents (e.g., trifluoromethyl in ) may require optimized conditions.

Spectroscopic Data :

  • ESI-MS data for simpler pyrazole amines (e.g., m/z 203 for N-ethyl derivatives in ) provide benchmarks for validating synthetic success in related compounds .

Physicochemical and Functional Comparisons

  • Thermal Stability : Pyrazole derivatives with fluorinated groups (e.g., difluoromethyl) often exhibit enhanced thermal stability. For instance, HANTP salts in decompose at 171–270°C, suggesting fluorinated pyrazoles may similarly resist degradation .
  • Crystallinity: Hydrogen bonding patterns in pyrazole amines (e.g., via NH or fluorine interactions) can influence crystallinity, as noted in ’s discussion of graph-set analysis for molecular aggregates .

Application-Driven Differences

  • Pharmaceuticals : The hydrochloride salt in highlights the role of pyrazole amines in drug development, likely due to improved bioavailability .

Actividad Biológica

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a novel pyrazole derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from substituted pyrazoles. Key steps include:

  • Alkylation : Using alkyl halides to introduce ethyl and difluoromethyl groups.
  • Functional Group Modifications : Employing bases like sodium hydride and solvents such as dimethylformamide (DMF) under controlled conditions to prevent side reactions.

The industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, potentially influencing biochemical pathways such as:

  • Signal Transduction : Modulating intracellular signaling pathways.
  • Gene Expression : Affecting the transcription of genes involved in inflammation and cancer progression.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index
Compound A5.400.01344.56
Compound B26.1930.95-

These findings suggest that the compound may exhibit similar or enhanced anti-inflammatory activity compared to established drugs like celecoxib.

Anticancer Activity

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with observed growth inhibition percentages indicating potential therapeutic efficacy.

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.25-
HeLa38.44-

Notably, these compounds showed minimal toxicity towards normal fibroblast cells, suggesting a favorable safety profile.

Case Studies

  • Anti-inflammatory Evaluation : A study assessing various pyrazole derivatives for their COX inhibitory activity revealed that compounds with difluoromethyl substitutions exhibited superior anti-inflammatory effects with minimal gastrointestinal toxicity.
  • Anticancer Screening : Another investigation into the antiproliferative effects of pyrazole derivatives found that modifications at specific positions on the pyrazole ring significantly influenced their biological activity, indicating a structure-activity relationship that could guide future drug design.

Q & A

Q. Optimization strategies :

  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Catalysts : Sodium iodide or N,N-diisopropylethylamine improves coupling efficiency .
  • Temperature Control : Elevated temperatures (80–100°C) for cyclization; room temperature for alkylation to minimize side reactions .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl at pyrazole-1 and ethyl at pyrazole-3) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄F₂N₄) .
  • X-ray Crystallography (if available): Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced: How do substituents (difluoromethyl vs. ethyl) influence biological activity and binding mechanisms?

Answer:

  • Difluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme pockets (e.g., kinase targets) .
  • Ethyl Group : Modulates solubility and steric hindrance, affecting receptor selectivity .

Q. Methodology for Mechanism Studies :

  • Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence polarization .
  • Molecular Docking : Compare binding poses of derivatives with/without difluoromethyl groups using software like AutoDock Vina .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from:

  • Substituent Positioning : Fluorine at pyrazole-5 vs. pyrazole-3 alters electronic effects (e.g., 5-(2,6-difluorophenyl) derivatives show higher antimicrobial activity than 5-phenyl analogs) .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) impact compound solubility and activity .

Q. Resolution Strategies :

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293) and solvent controls .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) .

Advanced: What computational approaches predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate:
    • Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
    • Metabolic Stability : Cytochrome P450 interactions via docking simulations .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with bioavailability .

Basic: How does the difluoromethyl group affect chemical reactivity?

Answer:

  • Electron-Withdrawing Effect : Stabilizes intermediates in nucleophilic substitutions .
  • Hydrogen Bonding : The -CF₂H group participates in weak H-bonds, influencing crystal packing .
  • Oxidative Stability : Resists degradation under acidic conditions compared to -CH₃ .

Advanced: What experimental designs are optimal for in vivo pharmacological studies?

Answer:

  • Dose-Response Studies : Use randomized block designs with split plots for pharmacokinetic profiling (e.g., 4 replicates per dose) .
  • Metabolite Tracking : LC-MS/MS to identify phase I/II metabolites in plasma .
  • Control Groups : Include analogs lacking difluoromethyl groups to isolate substituent effects .

Advanced: How to address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
  • Prodrug Design : Introduce phosphate esters at the amine group to enhance hydrophilicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.